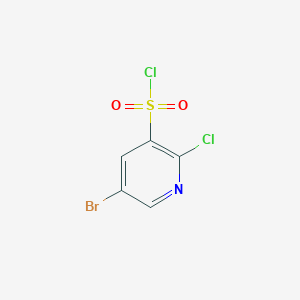

5-Bromo-2-chloropyridine-3-sulfonyl chloride

Overview

Description

5-Bromo-2-chloropyridine-3-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field . It is a white to cream to yellow powder or crystalline powder .

Synthesis Analysis

The synthesis of this compound can be achieved from 3-Amino-5-bromo-2-chloropyridine .Molecular Structure Analysis

The molecular formula of this compound is C5H2BrCl2NO2S . The molecular weight is 290.95 .Chemical Reactions Analysis

The compound reacts with water and is soluble in dichloromethane . It is used in various chemical reactions, including palladium-catalyzed amination and halogen-exchange reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 61-64°C . The predicted boiling point is 360.7°C at 760 mmHg , and the predicted density is 2.0 g/cm3 . The compound is sensitive to moisture .Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-chloropyridine-3-sulfonyl chloride is a chemical compound used in various chemical reactions and syntheses. For instance, it has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides (Niu Wen-bo, 2011). Additionally, it plays a role in the selective amination of polyhalopyridines, as demonstrated by the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-xantphos complex (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Antimicrobial and Antifungal Applications

Research has shown that derivatives of 5-bromo-2-chloropyrimidin-4-amine, synthesized through reactions involving sulfonyl and acid chlorides, exhibit significant in vitro antibacterial and antifungal activities (V. L. Ranganatha et al., 2018). This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have shown promising results in anticancer research. Studies have indicated that these compounds can inhibit the activity of PI3Kα kinase, an enzyme involved in cancer progression (Zhixu Zhou et al., 2015). This research opens avenues for the development of new cancer therapeutics.

Applications in Solid-Phase Synthesis

This compound has also been utilized in solid-phase organic synthesis. For instance, polymer-supported sulfonyl chloride is used in the synthesis of disubstituted 1,3-oxazolidin-2ones, highlighting its role in the development of new methodologies for the chemistry of heterocyclic compounds (P. Holte, L. Thijs, B. Zwanenburg, 1998).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research .

Mode of Action

It is known that halogenated pyridines, like this compound, often participate in nucleophilic substitution reactions .

Biochemical Pathways

Halogenated pyridines are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .

Result of Action

It is known that halogenated pyridines can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .

Action Environment

The action of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . It is also advised to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. This compound is known to react with nucleophilic amino acids in proteins, such as lysine and cysteine, forming stable sulfonamide bonds . These interactions are crucial in modifying the activity and function of enzymes and proteins, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways by modifying key signaling proteins through sulfonylation . It has been observed to influence gene expression by interacting with transcription factors and other DNA-binding proteins . Additionally, this compound can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming sulfonamide bonds that can inhibit or activate enzyme activity . This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional regulation of target genes . These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods . These temporal changes are important for understanding the compound’s stability and long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a sulfonylating agent . It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating specific biochemical pathways and cellular processes .

properties

IUPAC Name |

5-bromo-2-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVOONOBKHYCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146290-19-8 | |

| Record name | 5-bromo-2-chloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)

![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)

![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)

![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)